tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

Description

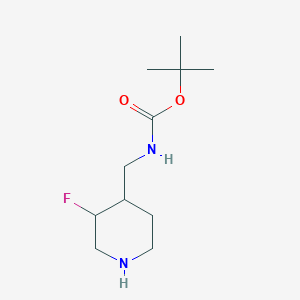

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate is a fluorinated piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group attached to a methyl substituent at the 4-position of the piperidine ring, with a fluorine atom at the 3-position. This compound is of interest in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the role of fluorine in modulating physicochemical and pharmacokinetic properties. The Boc group is commonly employed to protect amines during synthetic processes, enhancing stability and solubility .

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl N-[(3-fluoropiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |

InChI Key |

YFIXLOOYHRDQJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNCC1F |

Origin of Product |

United States |

Preparation Methods

Starting Material: N-Boc-3-Hydroxypiperidine-4-yl Derivatives

A common approach begins with tert-butyl ((3-hydroxypiperidin-4-yl)methyl)carbamate, which undergoes fluorination. In one protocol, the hydroxyl group at position 3 is replaced via nucleophilic substitution using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in dichloromethane at −78°C to 0°C. This method achieves 70–85% yield but requires careful control of moisture and temperature to minimize side reactions such as ring-opening or over-fluorination.

Representative Reaction:

Key Data:

Reductive Amination of 4-Cyano-3-Fluoropiperidine

An alternative route involves reductive amination of 4-cyano-3-fluoropiperidine with tert-butoxycarbonyl (Boc) protection. The nitrile group is reduced to an amine using hydrogen gas (50 psi) over Raney nickel in methanol, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) and triethylamine. This two-step process achieves 65–70% overall yield but requires specialized equipment for hydrogenation.

Optimization Challenges:

-

Catalyst Poisoning: Residual moisture deactivates Raney nickel, necessitating rigorous drying of intermediates.

-

Selectivity: Competing reduction of the fluorine substituent is avoided by maintaining pH > 8 during hydrogenation.

Fluorination Strategies

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at position 3 of the piperidine ring. A patent describes the use of NFSI (1.5 equiv.) in acetonitrile at 80°C, yielding 82% product with >99% enantiomeric excess when using a chiral palladium catalyst.

Critical Parameters:

Late-Stage Fluorination via Halogen Exchange

In a halogen-exchange approach, tert-butyl ((3-bromopiperidin-4-yl)methyl)carbamate reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C. This method provides 60–65% yield but generates stoichiometric HBr, requiring neutralization with aqueous NaHCO₃.

Limitations:

-

Side Products: Elimination to form 3,4-didehydropiperidine (5–10%).

-

Solvent Constraints: DMSO complicates product isolation due to high boiling point.

Protection-Deprotection Sequences

Boc Protection of Primary Amines

The Boc group is introduced using Boc₂O (1.1 equiv.) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically proceeds at 0°C to room temperature with >95% conversion.

Example Protocol:

-

Dissolve 3-fluoropiperidin-4-ylmethanamine (1.0 equiv.) in THF.

-

Add Boc₂O (1.1 equiv.) and DMAP (0.1 equiv.).

-

Stir at 0°C for 1 hour, then at 25°C for 4 hours.

Alternative Protecting Groups

While Boc is predominant, some routes employ Fmoc or Cbz groups for orthogonal protection. For instance, Fmoc-Cl (1.05 equiv.) in dichloromethane with N-methylmorpholine (NMM) achieves 88% yield but is less common due to lower stability under basic conditions.

Stereochemical Control

Diastereoselective Synthesis

The cis- and trans-isomers of this compound are separable via chiral chromatography or crystallography. A patented method uses (−)-di-p-toluoyl-L-tartaric acid to resolve racemic mixtures, achieving >99% enantiopurity for the (3R,4S)-isomer.

Resolution Conditions:

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of enamine precursors provides enantiomerically enriched intermediates. Using [Rh(cod)(R)-BINAP]OTf as a catalyst, 95% ee is achieved for the (3S,4R)-configured product.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| DAST Fluorination | 320 | 78 | 99 | Moderate |

| Reductive Amination | 280 | 65 | 97 | High |

| Halogen Exchange | 210 | 60 | 95 | Low |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an amine .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate is , with a molecular weight of approximately 218.27 g/mol. The compound is classified under carbamates, which are esters or salts of carbamic acid. Its structure includes:

- tert-butyl group : Enhances lipophilicity and stability.

- Fluorinated piperidine : Imparts unique electronic properties that can influence biological interactions.

- Methyl carbamate : Provides reactivity due to the presence of the carbamate functional group.

Drug Development

This compound serves as a lead compound or intermediate in synthesizing drugs targeting central nervous system disorders. Its potential therapeutic applications are highlighted in several studies:

- Neurotransmitter Receptor Interaction : Preliminary studies indicate that compounds with similar structures can interact with neurotransmitter receptors, suggesting potential use in treating conditions like depression and anxiety.

Covalent Inhibitors

Research has shown that derivatives of this compound may act as covalent inhibitors for specific protein-protein interactions, such as the menin-MLL interaction relevant in acute leukemia treatments. For instance, modifications to similar piperidine structures have demonstrated IC50 values in the nanomolar range against leukemia cell lines, indicating strong cellular potency and selectivity .

Several studies have explored the efficacy of compounds related to this compound:

- Menin Inhibition Studies : A study demonstrated that structural modifications could enhance binding affinity to menin, achieving IC50 values as low as 1.1 nM in leukemia cell lines, showcasing the potential for targeted cancer therapies .

- Fluorination Effects : Research indicates that fluorination can significantly impact the pharmacokinetic properties of piperidine derivatives, enhancing their bioavailability and receptor binding capabilities .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on Piperidine Scaffolds

tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

- Structure : A piperidine ring substituted with a trifluoromethylphenyl group at the 4-position and a Boc-protected methyl group.

- Key Differences : The trifluoromethylphenyl group introduces strong electron-withdrawing effects and increased lipophilicity compared to the fluorine atom in the target compound. This modification may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .

- Synthesis : Likely involves Suzuki-Miyaura coupling for aryl introduction, similar to methods used for biphenyl carbamates (e.g., ).

tert-Butyl (3R,4R)-4-fluoropiperidin-3-ylcarbamate

- Stereochemistry (R,R) may influence interactions with chiral biological targets, such as enzymes or receptors .

- Synthesis : Boc protection of a pre-functionalized piperidine amine, analogous to methods in .

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

Fluorine Substituent Effects

- Positional Influence : Fluorine at the 3-position (target) vs. 4-position () alters the piperidine ring’s dipole moment and conformational flexibility. Fluorine’s electronegativity may also affect the amine’s basicity, influencing salt formation and bioavailability.

- Comparison with Aromatic Fluorine : Compounds like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () show fluorine on aromatic systems, which primarily impacts resonance effects and metabolic stability rather than ring conformation.

Biological Activity

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate is a chemical compound classified under carbamates, which are esters or salts of carbamic acid. Its molecular formula is C_{10}H_{18FN_2O_2 with a molecular weight of approximately 232.30 g/mol. The compound features a tert-butyl group, a fluorinated piperidine moiety, and a methyl carbamate structure, making it significant in medicinal chemistry and drug development. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The unique structure of this compound includes:

- tert-Butyl Group : Enhances lipophilicity.

- Fluorinated Piperidine : Potentially increases binding affinity to biological targets.

- Methyl Carbamate : Contributes to reactivity and interaction with enzymes.

Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. The presence of the fluorine atom may enhance the compound's ability to modulate receptor activity, which is crucial for its therapeutic effects.

Interaction Studies

Interaction studies indicate that this compound may exhibit binding affinity towards various biological targets, including:

- Neurotransmitter Receptors : Potential modulation of serotonin or dopamine receptors.

- Enzymatic Targets : Possible inhibition or activation of specific enzymes related to neurological functions.

Biological Activity

Research has shown that this compound demonstrates several biological activities, particularly concerning CNS disorders:

- Neuroprotective Effects : In vitro studies indicate that the compound may protect neuronal cells from oxidative stress and neuroinflammation.

- Antimicrobial Activity : Preliminary results suggest potential efficacy against certain fungal strains, indicating a broader spectrum of biological activity.

- Potential in Drug Development : As an intermediate in synthesizing drugs targeting CNS disorders, it shows promise in developing therapeutics for conditions like Alzheimer's disease.

Comparative Analysis

A comparison table with structurally similar compounds highlights the unique features and potential biological implications:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-Butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate | C_{10}H_{18FN_2O_2} | Different stereochemistry; varied biological activity |

| tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate | C_{10}H_{18F_2N_2O_2} | Contains difluorinated piperidine; alters electronic properties |

| tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | C_{10}H_{18FN_2O_2} | Amino group provides different reactivity; potential for diverse applications |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Neuroprotective Studies : A study demonstrated that compounds similar to this compound could inhibit amyloid beta aggregation and protect neuronal cells from apoptosis induced by oxidative stress .

- Antimicrobial Efficacy : Research on related carbamates has shown promising results against fungal pathogens, with minimum inhibitory concentrations (MICs) reported as low as 0.015 mg/L for structurally analogous compounds .

- Pharmacological Evaluations : Investigations into the pharmacokinetics and dynamics of similar carbamates revealed significant interactions with human ether-a-go-go-related gene (hERG) channels, suggesting potential cardiotoxicity that warrants further exploration .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring. For example, fluorination at the 3-position can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents under inert conditions (e.g., N₂ atmosphere) to prevent oxidation . Subsequent carbamate formation may employ tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and temperature (0–25°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -200 to -220 ppm for C-F in piperidine), while ¹H/¹³C NMR verifies carbamate and tert-butyl groups .

- Mass spectrometry (HRMS) : Accurate mass analysis validates the molecular formula (e.g., C₁₁H₂₀FN₂O₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and identifies byproducts .

Q. How does the fluorination position on the piperidine ring influence the compound’s physicochemical properties?

- Methodological Answer : Fluorination at the 3-position increases electronegativity, altering lipophilicity (logP) and hydrogen-bonding capacity. Computational tools (e.g., DFT calculations) predict logP changes, while experimental validation uses shake-flask methods (octanol/water partitioning). Compared to 4-fluorinated analogs, 3-fluorination reduces steric hindrance, potentially enhancing receptor binding .

Advanced Research Questions

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor to monitor degradation via LC-MS/MS. Phase I metabolites (e.g., oxidative dealkylation) are identified using high-resolution mass spectrometry.

- Isotope labeling : ¹⁴C-labeled compounds track metabolic pathways in vivo.

- Structural analogs : Compare with non-fluorinated or difluorinated derivatives to assess fluorination’s impact on metabolic half-life (t₁/₂) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar carbamate derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and compound batches (≥95% purity).

- Orthogonal assays : Cross-validate results via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP modulation).

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., Cochrane Review) to identify trends obscured by outliers .

Q. What strategies optimize the compound’s selectivity for target receptors versus off-target proteins?

- Methodological Answer :

- Docking studies : Use X-ray crystallography or cryo-EM structures of target receptors (e.g., GPCRs) to model binding poses. Modifications to the carbamate’s alkyl chain or piperidine substituents are simulated to enhance fit.

- SAR libraries : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) and screen against target/off-target panels.

- Selectivity indices : Calculate IC₅₀ ratios (target vs. off-target) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.